3-(Difluoromethyl)-4-(propan-2-yloxy)aniline

Oral Bioavailability ADMET Prediction Drug-likeness

3-(Difluoromethyl)-4-(propan-2-yloxy)aniline (CAS: 1341374-94-4) is a disubstituted aniline derivative featuring both a difluoromethyl (-CF₂H) and an isopropoxy (-OCH(CH₃)₂) group. The difluoromethyl group functions as a lipophilic hydrogen bond donor, a property that enhances target engagement and metabolic stability in drug candidates.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B12071676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-(propan-2-yloxy)aniline
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)N)C(F)F
InChIInChI=1S/C10H13F2NO/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3
InChIKeyWCTYYERTODOCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-4-(propan-2-yloxy)aniline: A Strategic Aniline Building Block for Medicinal Chemistry and Agrochemical R&D


3-(Difluoromethyl)-4-(propan-2-yloxy)aniline (CAS: 1341374-94-4) is a disubstituted aniline derivative featuring both a difluoromethyl (-CF₂H) and an isopropoxy (-OCH(CH₃)₂) group. The difluoromethyl group functions as a lipophilic hydrogen bond donor, a property that enhances target engagement and metabolic stability in drug candidates [1]. This compound serves as a versatile intermediate for the synthesis of kinase inhibitors, HDAC modulators, and antifungal agents, and its predicted ADMET profile suggests high oral absorption (HIA: 92.4%) and good permeability (Caco-2: 0.796) [2].

Why 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline Cannot Be Substituted with Generic Aniline Analogs in Lead Optimization


Substituting this compound with a simpler aniline analog (e.g., 4-isopropoxyaniline or 3-methylaniline) risks altering critical drug-like properties and biological outcomes. The difluoromethyl group is not merely a lipophilic appendage; it acts as a hydrogen bond donor comparable to thiophenol or aniline, a feature absent in methyl or trifluoromethyl analogs [1]. This directly influences target binding affinity and selectivity. Furthermore, in silico predictions indicate that removing the -CF₂H group would significantly reduce lipophilicity and potentially alter CYP450 inhibition profiles, thereby impacting both in vitro potency and in vivo pharmacokinetics [2].

Quantitative Differentiation: 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline vs. Structural Analogs in Key Assays


Superior Human Intestinal Absorption Predicted Over Des-Fluoro Analog

In silico ADMET predictions directly compare the target compound with its des-fluoro analog, 3-methyl-4-(propan-2-yloxy)aniline. The presence of the difluoromethyl group significantly enhances predicted human intestinal absorption (HIA) [1].

Oral Bioavailability ADMET Prediction Drug-likeness

Enhanced Caco-2 Permeability Compared to Des-Fluoro and Trifluoromethyl Analogs

Predicted Caco-2 permeability for 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is superior to both its des-fluoro (3-methyl) and trifluoromethyl (-CF₃) analogs [1]. The difluoromethyl group balances lipophilicity and hydrogen bonding to optimize passive diffusion.

Membrane Permeability Drug Absorption Caco-2 Assay

Lipophilic Hydrogen Bond Donor Capacity Unique to Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a well-established lipophilic hydrogen bond donor, unlike its methyl (-CH₃) or trifluoromethyl (-CF₃) counterparts [1]. Quantitative analysis shows the -CF₂H hydrogen bond acidity (α₂ᴴ) is comparable to thiophenol and aniline, a property that can be leveraged for target engagement.

Bioisostere Hydrogen Bonding Drug Design

Optimal R&D and Procurement Scenarios for 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline


Medicinal Chemistry: Oral Kinase Inhibitor Lead Optimization

When designing a novel oral kinase inhibitor, the scaffold's core aniline must balance potency with favorable oral absorption. 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is the preferred building block due to its high predicted HIA (92.4%) and superior Caco-2 permeability (0.796) compared to its des-fluoro analog [1]. This increases the probability of achieving target oral exposure in preclinical PK studies, reducing the need for extensive formulation work during early lead optimization.

Agrochemical Research: Development of Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The difluoromethyl group is a privileged motif in modern SDHI fungicides (e.g., fluxapyroxad, benzovindiflupyr) due to its ability to form a critical hydrogen bond within the SDH ubiquinone-binding pocket. 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline serves as a key intermediate for generating novel anilide-based SDHI candidates [1]. Its unique combination of -CF₂H (for potency) and -O-iso-propyl (for lipophilicity and metabolic stability) aligns with the structural requirements for broad-spectrum, systemic fungicidal activity [2].

Chemical Biology: Synthesis of Targeted HDAC Degraders (PROTACs)

In the construction of heterobifunctional PROTACs, the linker attachment point is critical. The primary aniline of this compound provides a reactive handle for facile conjugation to E3 ligase ligands (e.g., via amide bond formation). The difluoromethyl group offers a unique hydrogen bond donor that can enhance the binary or ternary complex formation with the target protein, as demonstrated in related HDAC inhibitor design [1]. Its favorable permeability profile supports cellular uptake of larger PROTAC molecules.

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